

Application Notes and Protocols for OPC-14523 Hydrochloride In Vitro Assays

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Compound of Interest

Compound Name: OPC-14523 hydrochloride

Cat. No.: B3047852

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Introduction:

OPC-14523 hydrochloride is a novel, orally active compound with a unique pharmacological profile, exhibiting high affinity for sigma (σ) receptors, the serotonin 1A (5-HT_{1A}) receptor, and the serotonin transporter (SERT).^{[1][2]} It functions as a σ receptor and 5-HT_{1A} receptor agonist and a serotonin reuptake inhibitor.^{[1][3][4]} This multimodal mechanism of action contributes to its potential antidepressant-like effects, which are primarily achieved through the combined stimulation of σ and 5-HT_{1A} receptors.^[2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological and biological effects of **OPC-14523 hydrochloride**.

Data Presentation

The following tables summarize the in vitro binding affinities and functional activities of **OPC-14523 hydrochloride**.

Table 1: Receptor and Transporter Binding Affinity of **OPC-14523 Hydrochloride**

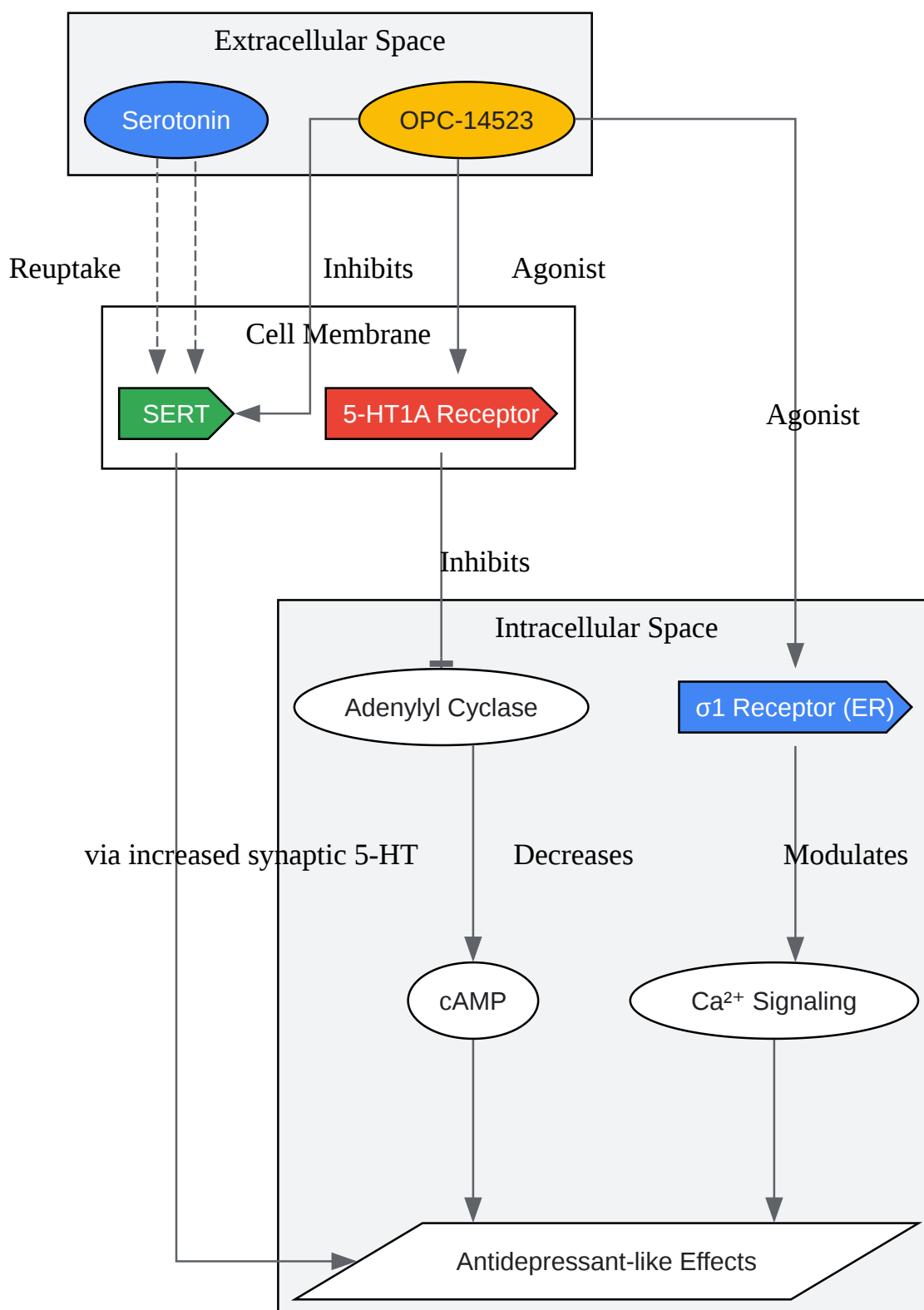
Target	IC50 (nM)	Reference
Sigma-1 (σ 1) Receptor	47	[1][5]
Sigma-2 (σ 2) Receptor	56	[1][5]
5-HT1A Receptor	2.3	[1][2][5]
Serotonin Transporter (SERT)	80	[1][2][5]

Table 2: Functional Activity of **OPC-14523 Hydrochloride**

Assay	Activity	IC50 (nM)	Reference
Serotonin (3H-5-HT) Reuptake Inhibition	Inhibitor	27	[1][2]
5-HT1A Receptor Function	Agonist	-	[3][4]

Signaling Pathway

OPC-14523 hydrochloride exerts its effects through a complex interplay of signaling pathways initiated by its interaction with σ 1, 5-HT1A receptors, and the serotonin transporter. The agonism at the Gi-coupled 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Its interaction with the σ 1 receptor, an intracellular chaperone protein at the endoplasmic reticulum, can modulate calcium signaling and other downstream pathways. By inhibiting the serotonin transporter, OPC-14523 increases the synaptic concentration of serotonin, further enhancing serotonergic neurotransmission.



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OPC-14523 hydrochloride signaling pathway.

Experimental Protocols

Sigma Receptor Radioligand Binding Assay

This protocol determines the binding affinity of **OPC-14523 hydrochloride** for σ_1 and σ_2 receptors using a competitive radioligand binding assay.

Experimental Workflow:

Workflow for sigma receptor binding assay.

Materials:

- HEK293 cells expressing human σ_1 or σ_2 receptors
- Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Radioligand: --INVALID-LINK---pentazocine for σ_1 , [^3H]1,3-di(2-tolyl)guanidine ([^3H]DTG) for σ_2
- Non-specific binding control: Haloperidol
- **OPC-14523 hydrochloride**
- 96-well plates
- Scintillation vials and cocktail
- Glass fiber filters
- Vacuum filtration manifold
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein

concentration.

- **Assay Setup:** In a 96-well plate, add assay buffer, cell membranes, a range of concentrations of **OPC-14523 hydrochloride**, and the radioligand. For total binding, omit OPC-14523. For non-specific binding, add a high concentration of haloperidol.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- **Detection:** Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of **OPC-14523 hydrochloride** to determine the IC50 value.

5-HT1A Receptor Functional Assay (cAMP Assay)

This protocol measures the agonist activity of **OPC-14523 hydrochloride** at the 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Experimental Workflow:

Workflow for 5-HT1A receptor cAMP assay.

Materials:

- CHO or HEK293 cells stably expressing the human 5-HT1A receptor
- Cell culture medium
- Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
- Forskolin
- **OPC-14523 hydrochloride**

- cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
- 96- or 384-well plates
- Plate reader compatible with the detection kit

Procedure:

- Cell Culture: Plate the 5-HT1A expressing cells in 96- or 384-well plates and grow to confluence.
- Assay: Remove the culture medium and add assay buffer.
- Compound Addition: Add various concentrations of **OPC-14523 hydrochloride** to the wells and pre-incubate.
- Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production.
- Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
- Data Analysis: Generate a cAMP standard curve. Calculate the percentage of inhibition of forskolin-stimulated cAMP production by OPC-14523 at each concentration.

Serotonin Transporter (SERT) Uptake Assay

This protocol assesses the inhibitory effect of **OPC-14523 hydrochloride** on the serotonin transporter by measuring the uptake of radiolabeled serotonin into cells.

Experimental Workflow:

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